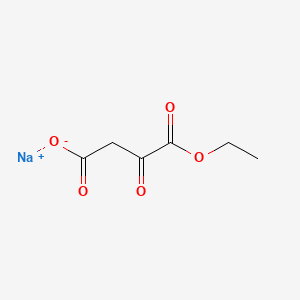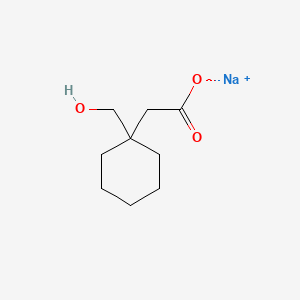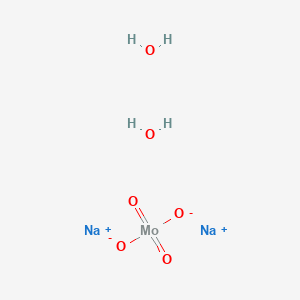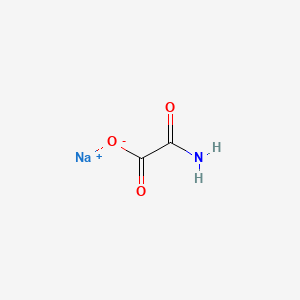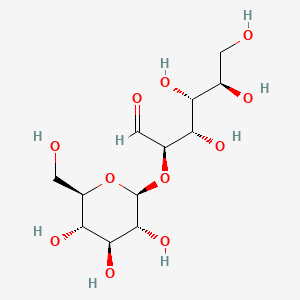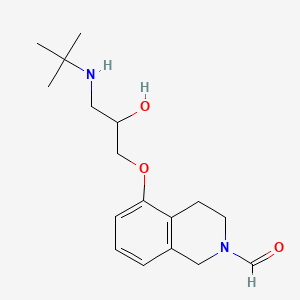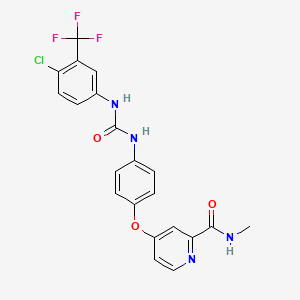
Spiroxatrine
説明
Spiroxatrine is a drug that acts as a selective antagonist at both the 5-HT 1A receptor and the α 2C adrenergic receptor . It is an analog of spiperone and also has some dopamine antagonist effects .
Synthesis Analysis
In previous work, spiroxatrine was used as a reference compound to develop selective NOP ligands. As a result, several triazaspirodecanone derivatives were synthesized .Molecular Structure Analysis
Spiroxatrine has a molecular formula of C22H25N3O3 . It contains a total of 57 bonds, including 32 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 4 six-membered rings, and 1 ten-membered ring .Chemical Reactions Analysis
Spiroxatrine derivatives show a moderate affinity for α 2 subtypes, spanning from 5 to 7.5 pK i values. They also show affinity values in a μM–nM range at the 5-HT 1A receptor, while they are practically inactive at 5-HT 1B and 5-HT 1D subtypes .Physical And Chemical Properties Analysis
Spiroxatrine has a molecular weight of 379.45 . It is a solid substance .科学的研究の応用
5-HT1A Receptor Selectivity
Spiroxatrine has been used as a reference compound to develop selective NOP ligands . It has been found to show selectivity towards other 5-HT1 receptor subtypes and with respect to α2-AR (Adrenergic Receptors) . In particular, it has been found to have a moderate affinity for α2 subtypes .
Development of Selective NOP Ligands
In previous work, several triazaspirodecanone derivatives were synthesized using Spiroxatrine as a reference compound . These derivatives have been studied for their selectivity towards other 5-HT1 receptor subtypes and α2-AR .
Treatment of Neurodegenerative Diseases
The 5-HT1A receptor, which Spiroxatrine targets, is involved in several pathologies including neurodegenerative diseases like Parkinson’s and Alzheimer’s . Therefore, Spiroxatrine and its derivatives could potentially be used in the treatment of these diseases .
Treatment of Mental Health Disorders
5-HT1A agonists/antagonists, like Spiroxatrine, are useful for the treatment of anxiety, depression, and schizophrenia . This is due to the role of the 5-HT1A receptor in these conditions .
Pain Relief Therapy
Recent studies have reported that 5-HT1A agonists can be a new pharmacological tool in pain relief therapy . Spiroxatrine, being a 5-HT1A agonist, could potentially be used in this context .
Treatment of Inflammatory Bowel Disease (IBD)
The 5-HT1A receptor is also involved in Inflammatory Bowel Disease (IBD) . Therefore, Spiroxatrine could potentially be used in the treatment of IBD .
Cancer Treatment
The 5-HT1A receptor is involved in cancer . Therefore, Spiroxatrine, which targets this receptor, could potentially be used in cancer treatment .
Reduction of Opiates’ Long-Term Side Effects
5-HT1A agonists have been reported to aid in the reduction of opiates’ long-term side effects (tolerance, hyperalgesia, dependence) if administered concomitantly . Therefore, Spiroxatrine could potentially be used in this context .
作用機序
Target of Action
Spiroxatrine is a drug that acts as a selective antagonist at both the 5-HT1A receptor and the α2C adrenergic receptor . The 5-HT1A receptor is a subtype of the serotonin receptor, which plays a role in various functions such as mood, anxiety, and cognition. The α2C adrenergic receptor is a subtype of the adrenergic receptor involved in regulating neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
As an antagonist, Spiroxatrine binds to the 5-HT1A and α2C adrenergic receptors, blocking the action of the natural ligands, serotonin and norepinephrine respectively. This blockage inhibits the normal response elicited by these neurotransmitters, altering the signal transduction pathways associated with these receptors .
Biochemical Pathways
These pathways play crucial roles in various physiological processes, including mood regulation, cognition, and cardiovascular function .
特性
IUPAC Name |
8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-21-22(25(16-23-21)17-6-2-1-3-7-17)10-12-24(13-11-22)14-18-15-27-19-8-4-5-9-20(19)28-18/h1-9,18H,10-16H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGBTTIJPBFLTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CC4COC5=CC=CC=C5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045198 | |
| Record name | Spiroxatrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiroxatrine | |
CAS RN |
1054-88-2 | |
| Record name | Spiroxatrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1054-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiroxatrine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001054882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiroxatrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPIROXATRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR0QR50ALL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Spiroxatrine's interaction with 5-HT1A receptors differ from other 5-HT1A ligands?
A: While initially characterized as a 5-HT1A receptor antagonist, Spiroxatrine demonstrates "agonist-like" binding properties at these receptors. [] Like the agonist [3H]8-Hydroxydipropylaminotetralin ([3H]8‐OH‐DPAT), Spiroxatrine exhibits high affinity for 5-HT1A receptors and its binding is sensitive to guanyl nucleotides. [] This agonist-like behavior is further supported by its ability to inhibit forskolin-stimulated adenylate cyclase activity in calf hippocampus, a model for 5-HT1A receptor function. []
Q2: What downstream effects are associated with Spiroxatrine's interaction with 5-HT1A receptors?
A2: In various experimental models, Spiroxatrine's activation of 5-HT1A receptors has been linked to several downstream effects, including:
- Hypotension: Spiroxatrine, like other centrally acting hypotensive agents with high affinity for 5‐HT1A binding sites, inhibits forskolin-stimulated adenylate cyclase activity in calf hippocampus, suggesting the involvement of 5-HT1A receptors in blood pressure control. [] It lowers blood pressure in spontaneously hypertensive rats (SHR) through systemic vasodilation, originating from a central 5-HT1A receptor mechanism. []
- Bradycardia: Spiroxatrine can induce bradycardia, likely through the activation of 5-HT1A receptors in brain regions like the nucleus of the solitary tract (NTS). [] This effect is often abolished by vagotomy, suggesting involvement of the vagus nerve. []
- Modulation of neurotransmitter release: Research in rats suggests Spiroxatrine can modulate the release of neurotransmitters, including noradrenaline and serotonin, through its interaction with 5-HT1A receptors in specific brain regions. [, ]
Q3: Does Spiroxatrine interact with receptors other than 5-HT1A receptors?
A: Yes, Spiroxatrine exhibits affinity for other receptor subtypes, including α2-adrenoceptors. [, , , ] Its affinity for these subtypes varies depending on the species, tissue, and experimental conditions. [, , , ]
Q4: What are the implications of Spiroxatrine's interaction with multiple receptor subtypes?
A: Spiroxatrine's ability to bind to multiple receptor subtypes contributes to its complex pharmacological profile. [, , , ] This interaction can lead to a combination of desired and potentially undesired effects, depending on the therapeutic context. [, , , ]
Q5: What is the molecular formula and weight of Spiroxatrine?
A: The molecular formula of Spiroxatrine is C22H25FN2O3, and its molecular weight is 384.44 g/mol. []
Q6: Is there any spectroscopic data available for Spiroxatrine?
A: While the provided research articles do not include detailed spectroscopic data, the synthesis and characterization of Spiroxatrine and its derivatives often involve techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [, ] These techniques help confirm the compound's structure and purity.
Q7: How do structural modifications of Spiroxatrine affect its activity?
A: Studies investigating Spiroxatrine derivatives as potential ligands for the nociceptin/orphanin FQ peptide (NOP) receptor reveal key structure-activity relationships: * The presence of a hydroxyl group, acting as a hydrogen bond donor, is favorable for NOP receptor activity when positioned alpha to the methylene group linked to the 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one moiety. []* Cis diastereomers of hydroxyl derivatives generally exhibit greater stereoselectivity for the NOP receptor compared to trans isomers. []
Q8: What evidence supports the in vivo efficacy of Spiroxatrine?
A8: Spiroxatrine demonstrates efficacy in several animal models, particularly in the context of cardiovascular regulation:
- Spontaneously Hypertensive Rats (SHR): Spiroxatrine effectively lowers blood pressure in SHR, suggesting potential as a centrally acting antihypertensive agent. []
- Porsolt Test: In mice, Spiroxatrine exhibits antidepressant-like effects in the Porsolt test, a behavioral assay commonly used to screen for antidepressant activity. []
Q9: Are there any known instances of resistance or cross-resistance to Spiroxatrine?
A: While the provided research doesn't extensively cover Spiroxatrine resistance, the development of tolerance or cross-tolerance to drugs with similar mechanisms of action, such as other 5-HT1A receptor agonists, is a possibility. [] Further research is needed to fully understand the potential for resistance development with Spiroxatrine.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-aminospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B1682088.png)



![5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride](/img/structure/B1682095.png)
